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Application Notes and Protocols: IRE1α-IN-1 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	IRE1a-IN-1	
Cat. No.:	B12366444	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of IRE1 α -IN-1 against the Inositol-requiring enzyme 1 alpha (IRE1 α). Additionally, it includes a summary of the compound's activity and a diagram of the IRE1 α signaling pathway.

Introduction

Inositol-requiring enzyme 1α (IRE1 α) is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 α is a bifunctional enzyme with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1] Upon ER stress, IRE1 α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[2][3] The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][2] IRE1 α -IN-1 is a selective inhibitor of IRE1 α , targeting its kinase activity.[4]

Data Presentation

The inhibitory activities of IRE1 α -IN-1 are summarized in the table below, with data compiled from various assays.

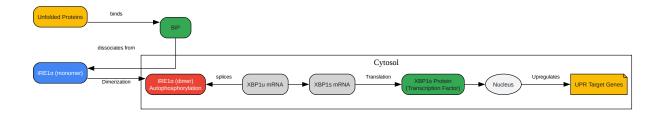


Assay Type	Parameter	Value	Notes
Biochemical Assays			
IRE1α Kinase Inhibition	IC50	77 nM	Highly selective for IRE1α over IRE1β.[4]
IRE1α RNase Inhibition	IC50	80 nM	[4]
Recombinant G547 IRE1α KEN domain autophosphorylation	IC50	160 nM	Inhibition of pS274 autophosphorylation. [4]
ATP-site LanthaScreen tracer binding	IC50	0.27 μΜ	Recombinant dephosphorylated G547 IRE1α KEN domain.[4]
Cell-Based Assays			
Tunicamycin-induced GFP-IRE1α foci in HEK293 cells	IC50	0.74 μΜ	[4]
Tunicamycin- and thapsigargin-induced XBP1 luciferase fusion mRNA splicing in HEK293 cells	IC50	0.68-1.63 μM	[4]

Signaling Pathway

The diagram below illustrates the activation of the IRE1 α signaling pathway upon ER stress.





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Caption: IRE1 α signaling pathway activation under ER stress.

Experimental Protocols In Vitro Kinase Assay for IRE1α-IN-1 using ADP-Glo™

This protocol is adapted from the general ADP-Glo™ Kinase Assay protocol for the specific assessment of IRE1α-IN-1's inhibitory effect on IRE1α autophosphorylation.[5][6][7]

Objective: To determine the IC50 value of IRE1 α -IN-1 by measuring the inhibition of recombinant human IRE1 α autophosphorylation.

Materials:

- Recombinant human IRE1α (cytoplasmic domain)
- IRE1α-IN-1
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 70 mM Tris pH 7.6, 75 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
- DMSO
- 384-well white plates



- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation:
 - Prepare a stock solution of IRE1α-IN-1 in DMSO.
 - \circ Create a serial dilution of IRE1 α -IN-1 in kinase buffer to achieve a range of final assay concentrations. Also, prepare a vehicle control with the same percentage of DMSO.
- Kinase Reaction:
 - \circ Add 5 µL of the diluted IRE1 α -IN-1 or vehicle control to the wells of a 384-well plate.
 - \circ Add 5 μL of recombinant IRE1 α enzyme solution (e.g., 125 nM final concentration) to each well.
 - Initiate the kinase reaction by adding 5 μL of ATP solution to each well.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection (First Step):
 - After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate
 the kinase reaction and deplete the remaining ATP.[7][8]
 - Incubate at room temperature for 40 minutes.[8]
- ATP Generation and Luminescence (Second Step):
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and provide the necessary components for the luciferase reaction.[7][8]
 - Incubate at room temperature for 30-60 minutes.

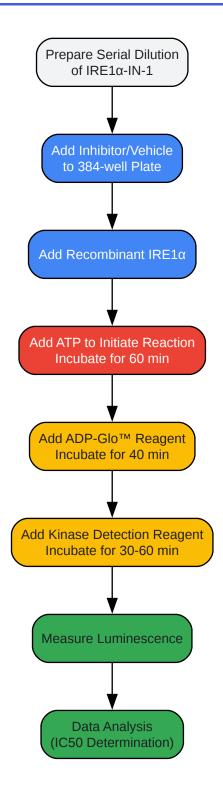


- Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
 - Plot the normalized activity against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the IRE1 α in vitro kinase assay.





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Caption: Workflow for the IRE1 α in vitro kinase assay.



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